1-Bromo-3-ethylbenzene
Overview
Description
Scientific Research Applications
1-Bromo-3-ethylbenzene has several applications in scientific research:
Organic Synthesis: It is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and other advanced materials.
Chemical Research: It serves as a reagent in the synthesis of novel compounds for research purposes.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3-ethylbenzene is the benzene ring . The benzene ring is a key structural component of many organic compounds and plays a crucial role in various chemical reactions due to its stability and aromaticity .
Mode of Action
This compound undergoes a process known as Electrophilic Aromatic Substitution (EAS) . This process involves two steps :
- Step 1 (Slow) : The electrophile, in this case, the bromine atom, forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The EAS reaction of this compound affects the aromaticity of the benzene ring . The reaction maintains the aromaticity of the benzene ring, which is crucial for the stability of the molecule .
Pharmacokinetics
Like other organic compounds, itsADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its molecular weight, solubility, and chemical structure .
Result of Action
The result of the EAS reaction is a substituted benzene ring , where a hydrogen atom on the benzene ring is replaced by a bromine atom . This substitution can significantly alter the chemical properties of the benzene ring, potentially leading to different reactivity and interactions with other molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a catalyst can speed up the EAS reaction . Additionally, the reaction is typically carried out in a controlled environment to ensure optimal conditions for the reaction .
Biochemical Analysis
Biochemical Properties
1-Bromo-3-ethylbenzene plays a significant role in biochemical reactions, particularly in the synthesis of novel compounds. It is used as a reagent to synthesize benzo[1,4]diazepin-2-one derivatives, which act as endothelin receptor agonists and can potentially reduce arterial blood pressure in humans . The compound interacts with various enzymes and proteins during these reactions, facilitating the formation of new chemical bonds and the modification of existing molecular structures.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in the production and utilization of cellular metabolites . Additionally, this compound may impact cell signaling by modifying the activity of receptors and other signaling molecules, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can participate in electrophilic aromatic substitution reactions, where it forms a sigma bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, such as nucleophilic substitution or elimination, leading to the formation of new compounds. The compound’s interactions with biomolecules, such as enzymes and receptors, can result in enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored in a sealed, dry environment at room temperature . Over time, it may degrade, leading to changes in its chemical properties and biological activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, such as irritation to the eyes, respiratory system, and skin . Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced at specific concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its transformation and utilization within cells. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are further processed by cellular enzymes . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its accumulation and activity within different tissues, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its participation in biochemical reactions, ultimately affecting its overall biological activity .
Preparation Methods
1-Bromo-3-ethylbenzene can be synthesized through various methods. One common method involves the bromination of ethylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine cation acts as the electrophile . Industrial production methods typically involve similar bromination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-3-ethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to form ethylbenzene using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide would yield 3-ethylbenzonitrile .
Comparison with Similar Compounds
1-Bromo-3-ethylbenzene can be compared with other similar compounds such as:
Bromobenzene: Similar in structure but lacks the ethyl group.
1-Bromo-2-ethylbenzene: Another isomer with the bromine atom in the ortho position relative to the ethyl group.
1-Bromo-4-ethylbenzene: The para isomer, which also has different reactivity and applications compared to this compound.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-bromo-3-ethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFJYAZQMFCUIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181706 | |
Record name | Benzene, 1-bromo-3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2725-82-8 | |
Record name | 1-Bromo-3-ethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2725-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002725828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-bromo-3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-ethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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